Cas no 182876-26-2 (8-(Bromomethyl)dispiro[3.1.36.14]decane)
![8-(Bromomethyl)dispiro[3.1.36.14]decane structure](https://ja.kuujia.com/scimg/cas/182876-26-2x500.png)
8-(Bromomethyl)dispiro[3.1.36.14]decane 化学的及び物理的性質
名前と識別子
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- 8-(Bromomethyl)dispiro[3.1.36.14]decane
- 182876-26-2
- EN300-1670137
- 2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane
- AKOS040802313
-
- インチ: 1S/C11H17Br/c12-6-9-4-11(5-9)7-10(8-11)2-1-3-10/h9H,1-8H2
- InChIKey: IBCDLDKLQLLKFP-UHFFFAOYSA-N
- SMILES: BrCC1CC2(C1)CC1(CCC1)C2
計算された属性
- 精确分子量: 228.05136g/mol
- 同位素质量: 228.05136g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 189
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.2
- トポロジー分子極性表面積: 0Ų
8-(Bromomethyl)dispiro[3.1.36.14]decane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1670137-10.0g |
2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane |
182876-26-2 | 95% | 10g |
$5774.0 | 2023-06-04 | |
Enamine | EN300-1670137-0.1g |
2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane |
182876-26-2 | 95% | 0.1g |
$466.0 | 2023-06-04 | |
Enamine | EN300-1670137-0.5g |
2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane |
182876-26-2 | 95% | 0.5g |
$1046.0 | 2023-06-04 | |
1PlusChem | 1P028V7T-5g |
2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane |
182876-26-2 | 95% | 5g |
$4875.00 | 2024-06-18 | |
1PlusChem | 1P028V7T-10g |
2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane |
182876-26-2 | 95% | 10g |
$7199.00 | 2024-06-18 | |
Aaron | AR028VG5-5g |
2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane |
182876-26-2 | 95% | 5g |
$5380.00 | 2025-02-17 | |
Aaron | AR028VG5-10g |
2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane |
182876-26-2 | 95% | 10g |
$7965.00 | 2023-12-15 | |
1PlusChem | 1P028V7T-50mg |
2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane |
182876-26-2 | 95% | 50mg |
$448.00 | 2024-06-18 | |
Enamine | EN300-1670137-0.05g |
2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane |
182876-26-2 | 95% | 0.05g |
$312.0 | 2023-06-04 | |
Enamine | EN300-1670137-2.5g |
2-(bromomethyl)dispiro[3.1.3^{6}.1^{4}]decane |
182876-26-2 | 95% | 2.5g |
$2631.0 | 2023-06-04 |
8-(Bromomethyl)dispiro[3.1.36.14]decane 関連文献
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
8-(Bromomethyl)dispiro[3.1.36.14]decaneに関する追加情報
Comprehensive Overview of 8-(Bromomethyl)dispiro[3.1.36.14]decane (CAS No. 182876-26-2)
8-(Bromomethyl)dispiro[3.1.36.14]decane, with the CAS number 182876-26-2, is a unique and highly specialized organic compound that has garnered significant attention in the fields of synthetic chemistry, pharmaceuticals, and materials science. Its intricate dispiro structure and reactive bromomethyl group make it a valuable intermediate for various applications. This article delves into the compound's properties, synthesis, and potential uses, while also addressing trending topics such as green chemistry, sustainable synthesis, and AI-driven molecular design.
The dispiro[3.1.36.14]decane core of this molecule is a fascinating example of bridged bicyclic systems, which are increasingly studied for their stereochemical complexity and potential in drug discovery. Researchers are particularly interested in how such spirocyclic compounds can mimic natural product scaffolds, a hot topic in medicinal chemistry. The presence of the bromomethyl functionality (-CH2Br) further enhances its utility, as this group serves as a versatile handle for subsequent functionalization in synthetic routes.
In the context of sustainable chemistry, there is growing interest in optimizing the synthesis of 8-(Bromomethyl)dispiro[3.1.36.14]decane to minimize waste and energy consumption. Recent advancements in catalytic bromination and flow chemistry techniques have shown promise for improving the efficiency of producing such halogenated intermediates. These developments align with the broader industry shift toward green synthetic methodologies, a subject frequently searched by professionals in the field.
From an applications perspective, this compound's rigid spirocyclic framework makes it attractive for designing high-performance materials. For instance, its incorporation into polymeric systems could enhance thermal stability or mechanical properties—a key consideration in advanced material science. Additionally, its potential role in ligand design for asymmetric catalysis is another area of active investigation, particularly given the pharmaceutical industry's demand for chiral building blocks.
The compound's CAS registry number 182876-26-2 serves as a critical identifier for researchers navigating chemical databases or regulatory documentation. In an era where AI-powered chemical search tools are becoming mainstream, accurate identifiers like this enable efficient data retrieval and structure-activity relationship studies. This aspect resonates with the increasing number of queries about machine learning in chemical research observed in academic and industrial search trends.
Quality control and analytical characterization of 8-(Bromomethyl)dispiro[3.1.36.14]decane typically involve techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure batch-to-batch consistency, a crucial factor for researchers who rely on precise chemical intermediates for their work. The growing integration of automated analytical platforms in modern labs further underscores the importance of such standardized characterization protocols.
Looking ahead, the versatility of 8-(Bromomethyl)dispiro[3.1.36.14]decane positions it as a compound with untapped potential. Whether in the development of novel bioactive molecules or as a component in smart materials, its unique structural features continue to inspire innovation. As synthetic methodologies evolve and computational tools advance, this compound will likely remain a subject of interest for chemists tackling challenges in molecular design and functional material development.
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